4-Isobutoxy-3-methylbenzofuran-2-carboxylicacid
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Overview
Description
4-Isobutoxy-3-methylbenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. This compound, with the molecular formula C16H20O4, is characterized by its unique structure, which includes an isobutoxy group and a methyl group attached to the benzofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-3-methylbenzofuran-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Isobutoxy Group: The isobutoxy group can be introduced through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of 4-Isobutoxy-3-methylbenzofuran-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Isobutoxy-3-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or aldehydes .
Scientific Research Applications
4-Isobutoxy-3-methylbenzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Isobutoxy-3-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure and diverse biological activities.
4-Isobutoxybenzofuran: Similar structure but lacks the carboxylic acid group, leading to different chemical properties and applications.
3-Methylbenzofuran: Similar structure but lacks the isobutoxy group, affecting its reactivity and biological activities.
Uniqueness
4-Isobutoxy-3-methylbenzofuran-2-carboxylic acid is unique due to the presence of both the isobutoxy and carboxylic acid groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-methyl-4-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C14H16O4/c1-8(2)7-17-10-5-4-6-11-12(10)9(3)13(18-11)14(15)16/h4-6,8H,7H2,1-3H3,(H,15,16) |
InChI Key |
NGRCROAZGZYZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)OCC(C)C)C(=O)O |
Origin of Product |
United States |
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